Comparative Degradation Kinetics: Allicin-d10 vs. Unlabeled Allicin at Physiological Temperature
Allicin-d10 exhibits significantly enhanced thermal stability compared to unlabeled allicin under physiologically relevant conditions. Non-targeted LC-MS analyses demonstrate that the deuterium kinetic isotope effect imparts a quantifiable reduction in the degradation rate . This differential stability is critical for maintaining accurate concentration measurements in cell culture and ex vivo experiments over extended time courses.
| Evidence Dimension | Degradation half-life (t1/2) |
|---|---|
| Target Compound Data | 48 h |
| Comparator Or Baseline | Unlabeled allicin: 14.5 h |
| Quantified Difference | 3.3-fold slower degradation rate |
| Conditions | In vitro, 37°C, tracked via LC-MS |
Why This Matters
This 3.3-fold increase in stability reduces the confounding effect of analyte loss during sample processing and incubation, leading to more reliable quantification in cell-based assays and ensuring that the measured concentration reflects the actual exposure, not a degraded artifact.
